2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

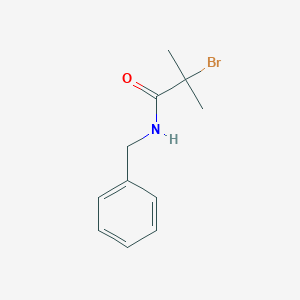

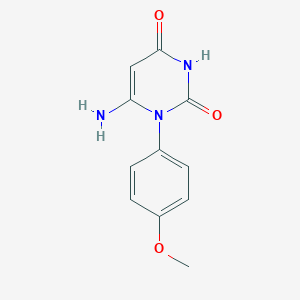

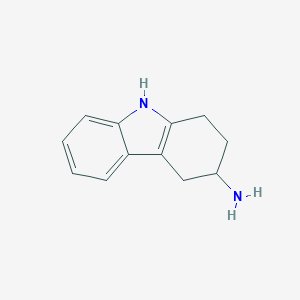

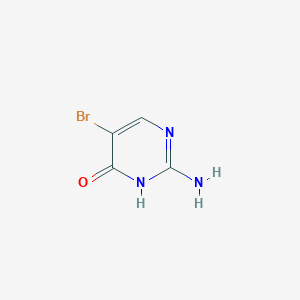

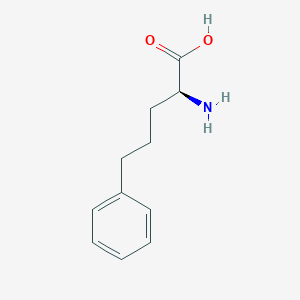

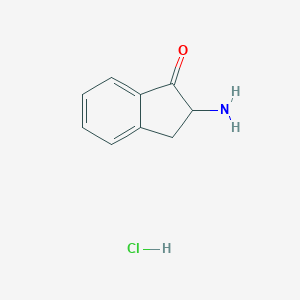

“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a chemical compound with the molecular weight of 183.64 . The IUPAC name for this compound is 2-amino-1-indanone hydrochloride .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nine-membered carbon ring with an attached amino group and a carbonyl group . The InChI code for this compound is 1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 235-240°C .Scientific Research Applications

Synthesis Approaches

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride and its derivatives are synthesized through various approaches. For instance, an efficient and economical synthesis process involving six-steps with a 49% overall yield has been developed for certain derivatives utilizing 2-aminoindan as a starting material. This method involves sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006). Additionally, a novel and convenient procedure has been developed for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, which include reacting 4-fluorobenzaldehyde with 5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-one in the presence of NaOH in EtOH (Rahimpour et al., 2018).

Polymorphism and Solid-State Characterization

Polymorphism in certain derivatives of 2,3-dihydro-1H-inden-1-one hydrochloride has been studied, revealing challenges for analytical and physical characterization due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) have been utilized to characterize the subtle structural differences between polymorphic forms (Vogt et al., 2013).

Chemoenzymatic Routes

A chemoenzymatic route involving the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates has been studied. This process uses Candida antarctica lipase B in the interesterification with butyl butanoate, achieving excellent enantioselectivity for the 1-amino analogues, and leading to the production of amino acid enantiomers as their respective hydrochlorides (Li et al., 2011).

Applications in Drug Research and Synthesis

Drug Metabolism Studies

Studies focusing on the in vitro and in vivo metabolism of certain derivatives related to this compound have been conducted to support drug testing. These studies involve the use of pooled human liver microsomes and S9 fraction, along with investigations on rat urine after oral administration. Such studies are crucial for understanding the metabolic fate of these compounds and for developing effective urine screening procedures (Manier et al., 2019).

Pharmacological Evaluations

Various pharmacological evaluations have been conducted to assess the binding affinity of certain derivatives towards dopamine receptors. Although some compounds demonstrated poor effectiveness at dopamine receptors, the research provides valuable insights into the structural features influencing receptor affinity and selectivity (Di Stefano et al., 2002).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit kinases and act as dual PDE4/AChE inhibitors , which play crucial roles in various cellular processes.

Mode of Action

Based on its structural similarity to other indenone derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

If it acts as a kinase inhibitor or a pde4/ache inhibitor like its analogs, it could potentially affect signal transduction pathways and neurotransmission .

Result of Action

Similar compounds have shown antibacterial and antifungal properties , suggesting that this compound might also exhibit antimicrobial activity.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which include this compound, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an indole derivative, it may bind with high affinity to multiple receptors , potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well known. Indole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could also be involved in various metabolic pathways.

properties

IUPAC Name |

2-amino-2,3-dihydroinden-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFTSYQWUGEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6941-16-8 |

Source

|

| Record name | 6941-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.